

role of 3-Bromo-2-methoxybenzoic acid

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Compound of Interest

Compound Name:	3-Bromo-2-methoxybenzoic acid
Cat. No.:	B056793

An In-Depth Technical Guide to the Role of **3-Bromo-2-methoxybenzoic Acid** in Medicinal Chemistry

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic role of 3-Bromo-2-methoxybenzoic acid. It explores its properties, synthesis, and applications in drug discovery.

Introduction: The Strategic Value of a Substituted Benzoic Acid Scaffold

3-Bromo-2-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its value in medicinal chemistry stems from the combination of a carboxylic acid group, a bromine atom, and a methoxy group—providing a rich platform for synthetic diversification, enabling the systematic exploration of chemical space.

The carboxylic acid moiety serves as a primary handle for forming amides and esters, which are common functionalities in a vast array of approved drugs. The bromine atom can be used in reactions like the Suzuki or Buchwald-Hartwig couplings.^[1] This allows for the attachment of various aryl, heteroaryl, or alkyl groups to modulate the pharmacological properties. The methoxy group can influence conformation and electronic properties, which can be critical for achieving potent and selective binding to biological targets.^[3]

Physicochemical Properties

A clear understanding of the compound's properties is essential for its effective use in synthesis.

Property	Value
CAS Number	101084-39-3
Molecular Formula	C ₈ H ₇ BrO ₃
Molecular Weight	231.04 g/mol
Appearance	White to off-white crystalline powder
Purity	Typically ≥97%

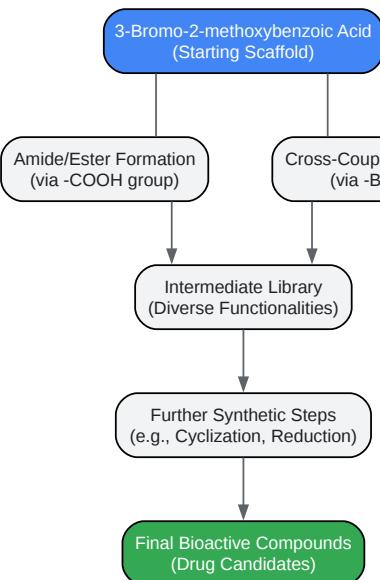
Core Application: A Versatile Intermediate in Drug Synthesis

The primary role of **3-Bromo-2-methoxybenzoic acid** is as a foundational building block for constructing more complex, biologically active molecules. It is often used in multi-step syntheses targeting various therapeutic areas.

Key Synthetic Transformations:

- Amide and Ester Formation: The carboxylic acid group is readily activated to form amides and esters, a cornerstone of medicinal chemistry for generating diverse scaffolds.
- Cross-Coupling Reactions: The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups.
- Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the substituents can facilitate nucleophilic substitution reactions under specific conditions.

The strategic combination of these reactions allows chemists to systematically modify the scaffold and optimize compounds for potency, selectivity, and pharmacokinetic properties.

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Caption: Synthetic workflow using **3-Bromo-2-methoxybenzoic acid**.

Therapeutic Applications of Derivatives

While the parent molecule is a synthetic intermediate, its derivatives have shown potential across several key therapeutic areas. The benzoic acid motif can be modified in various ways to target different biological pathways.

Anti-inflammatory Agents

Benzoic acid derivatives are widely explored for their anti-inflammatory properties, often by targeting enzymes like cyclooxygenase (COX).^{[7][8]} The **3-Bromo-2-methoxybenzoic acid** scaffold can be used to create derivatives that target other enzymes or receptors, such as the P2Y14 receptor.^[9] By using **3-Bromo-2-methoxybenzoic acid** as a starting point, researchers can synthesize libraries of amides and esters, as well as cross-coupling products, to explore how different substituents in that position impact activity.

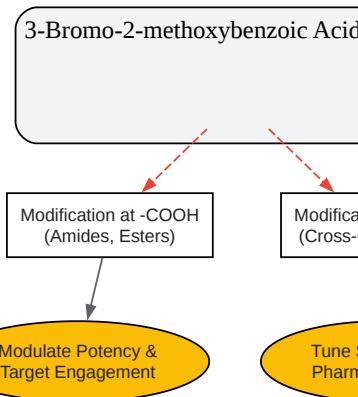
Anticancer Agents

The substituted benzoic acid core is a common feature in many anticancer agents, particularly kinase inhibitors.^[5] Kinases are crucial regulators of cellular processes. A kinase inhibitor, such as the **3-Bromo-2-methoxybenzoic acid** derivative, starts from a related methoxybenzoic acid derivative.^[10] The **3-Bromo-2-methoxybenzoic acid** scaffold provides an excellent starting point for a kinase inhibitor, as the bromine atom is located in the hinge region of a kinase active site, while the rest of the molecule can be elaborated to achieve specificity and potency.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective drugs relies on understanding the SAR. The **3-Bromo-2-methoxybenzoic acid** scaffold is ideal for such studies because it can be easily modified at the 3 and 5 positions.

- The Methoxy Group: Can act as a hydrogen bond acceptor and influences the torsional angle of the molecule, which can enforce a specific conformation.
- The Bromine Atom: Its position and electronic properties influence the overall lipophilicity and electronic nature of the molecule. Replacing the bromine atom at the 3 or 5 position can affect biological activity.^[11]

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Caption: Structure-Activity Relationship (SAR) exploration.

Experimental Protocols

The following protocols provide detailed, validated methodologies for the key synthetic and analytical steps involving **3-Bromo-2-methoxybenzoic acid**.

Protocol 1: Synthesis of N-Aryl Amide Derivatives

This protocol describes a standard and robust method for synthesizing a library of N-substituted amide derivatives from **3-Bromo-2-methoxybenzoic acid**.

Rationale: The conversion of the carboxylic acid to an amide is achieved via activation with a carbodiimide coupling agent (EDC) and an activator (HOBT) to form an amide bond.

Materials:

- **3-Bromo-2-methoxybenzoic acid**
- N,N'-Dicyclohexylcarbodiimide (EDC·HCl) (1.2 eq)
- Hydroxybenzotriazole (HOBr) (1.2 eq)
- Substituted aniline or amine (1.1 eq)
- N,N-Dimethylformamide (DMF), anhydrous
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- In a clean, dry round-bottom flask, dissolve **3-Bromo-2-methoxybenzoic acid** (1.0 eq) in anhydrous DMF.
- To this solution, add EDC·HCl (1.2 eq) and HOBr (1.2 eq).
- Stir the reaction mixture at room temperature for 30 minutes to ensure complete activation of the carboxylic acid.

- Add the desired substituted aniline or amine (1.1 eq) to the reaction mixture.
- Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into a separatory funnel containing water and extract the product with DCM (3 x volume of DMF).
- Combine the organic layers and wash sequentially with saturated aqueous NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-aryl amide derivative.
- Characterize the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.^[5]

Protocol 2: General In Vitro Kinase Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of synthesized derivatives against a specific protein kinase, a common target in pharmaceutical research.

Rationale: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a target kinase. The amount of phosphorylated substrate is proportional to the amount of inhibitor present, allowing for a quantitative assessment of the compound's inhibitory potency (IC_{50}).

Materials:

- Synthesized inhibitor compound (dissolved in DMSO)
- Target protein kinase
- Kinase-specific substrate (e.g., a peptide or protein)
- ATP (Adenosine triphosphate)
- Assay buffer (containing MgCl_2 , DTT, etc.)
- Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
- Multi-well assay plates (e.g., 384-well)
- Plate reader capable of luminescence or fluorescence detection

Procedure:

- Prepare a serial dilution of the synthesized inhibitor compound in DMSO, typically starting from 10 mM.
- In a multi-well assay plate, add a small volume of the diluted inhibitor compounds. Include positive controls (no inhibitor) and negative controls (no kinase).
- Add the target protein kinase and its specific substrate to each well.
- Allow the plate to incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.
- Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase.
- Incubate the reaction at the optimal temperature (e.g., 30 °C or 37 °C) for a defined period (e.g., 60 minutes).
- Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced.
- Incubate as required by the detection kit, then read the signal (luminescence or fluorescence) on a plate reader.
- Calculate the percentage of inhibition for each compound concentration relative to the controls.

- Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC_{50} value.[\[1\]](#)

Conclusion

3-Bromo-2-methoxybenzoic acid is a quintessential example of a strategic starting material in medicinal chemistry. Its value is not in its own biology ready for cross-coupling, and an influential methoxy group makes it an indispensable tool for the synthesis of novel small molecules. By leveraging this compound, researchers can develop therapeutic agents for a wide range of diseases.

References

- Vertex AI Search. (2026). Exploring 3-Bromo-2-Methylbenzoic Acid: Properties and Applications. This source, while referencing a similar compound, provides a detailed synthesis of the target compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). **3-Bromo-2-methoxybenzoic Acid**: A Versatile Intermediate for Pharmaceutical and Organic Synthesis. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO_96CndjJUANzFJIp3cBtNkjPc3gMhIDfsNWDdgAtE-MUpp8N8QDNLN200g7qZxtm9OZiAhQtUqVAn4wsEHRWaBwSYVXvzOiqwQ60vlj3gcq5rle6ZYwokMcccO_CgKEbD4DfZ9J8oZfokAwhc4lTx18Bw4ZOylQasvEJQ7GohPA3IR_YsRA==
- Shriji Chem. (2025). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate.
- BenchChem. (2025). Application Notes and Protocols: 3,5-Dibromo-4-methoxybenzoic Acid in Medicinal Chemistry. This document provides a template for the synthesis of this compound, highlighting its use in developing anticancer and anti-inflammatory agents. [\[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz_aGvqMIS1-VuXeLKhJATLcg1kb1LNF4wDuLWWKBal7hXYXEIHViWW-37CpBcO9Bgg9X6RU81gzbVlyMidIIS14SqhkcV-0DZH7TpzzTzezbFCIh9DXvIX9r2spzskK6erSpTrMu2Z1\]](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz_aGvqMIS1-VuXeLKhJATLcg1kb1LNF4wDuLWWKBal7hXYXEIHViWW-37CpBcO9Bgg9X6RU81gzbVlyMidIIS14SqhkcV-0DZH7TpzzTzezbFCIh9DXvIX9r2spzskK6erSpTrMu2Z1)
- BenchChem. (2025). A Comparative Analysis of the Biological Activity of 3,5-Dibromo-4-methoxybenzoic Acid and Other Benzoic Acid Derivatives. This document compares the biological properties of this compound with other benzoic acid derivatives, highlighting its unique properties. [\[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0K2Mz1-y2PjgzDtBveLNyRUK9J_OiIPI_OJGEtVBltUcCBjSF3WILChS9MXIGMKLTEEN46Gjds9BLRxnt4Tj6W2-ztPQw2EHseaGIEDHMPNejNsfEVCN3nxZPhp7Fho7hGlvrRG_ntvazqzGokDd8V2\]](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0K2Mz1-y2PjgzDtBveLNyRUK9J_OiIPI_OJGEtVBltUcCBjSF3WILChS9MXIGMKLTEEN46Gjds9BLRxnt4Tj6W2-ztPQw2EHseaGIEDHMPNejNsfEVCN3nxZPhp7Fho7hGlvrRG_ntvazqzGokDd8V2)
- Spasov, A. A., et al. (2020). Synthesis and pharmacological activity of 3-phenoxybenzoic acid derivatives. *Pharmaceutical Chemistry Journal*.
- BenchChem. (2025). An In-depth Technical Guide on 6-Bromo-3-methoxy-2-methylbenzoic Acid: Synthesis, Properties, and Applications in Drug Development.
- Sigma-Aldrich. (n.d.). 3-Bromo-2-methylbenzoic acid 97. Product page for a similar compound, noting its use in synthesizing isocoumarins and other compounds.
- Chem-Impex. (n.d.). 3-Bromo-4-methoxybenzoic acid. This product information page highlights the use of a related isomer in the synthesis of pharmaceuticals. [\[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhBEwUPCy0TrX8sCRqRbFfVYJ9IKVk5v8Xpv0ydHX6BAjFyjT8M2AEYqfZYSVq8HkFfneyPj5piRlarwzdsPaqHCZCs9yo-C9HQI\]](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhBEwUPCy0TrX8sCRqRbFfVYJ9IKVk5v8Xpv0ydHX6BAjFyjT8M2AEYqfZYSVq8HkFfneyPj5piRlarwzdsPaqHCZCs9yo-C9HQI)
- SciELO. (2022). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. This study discusses the synthesis and properties of these compounds. [\[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5DWD1MQbMFI6bYD2yKSWQI334XBN0s2XFwlsYFP2AmN60-4ndLKH_hGF0hCufSyWDzGRsp\]](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5DWD1MQbMFI6bYD2yKSWQI334XBN0s2XFwlsYFP2AmN60-4ndLKH_hGF0hCufSyWDzGRsp)
- MDPI. (2011). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. *Molecules*. This paper details a synthetic route to a known kinase inhibitor. [\[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9hbStFZ23Aba7uK7S1WytNT2oGA3EIfelviL0qBimIX5M1bWsozIgdNRHxQJHxKPFiSj8GtyoSC1QbHC75J0O7aehJMiKFKRn\]](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9hbStFZ23Aba7uK7S1WytNT2oGA3EIfelviL0qBimIX5M1bWsozIgdNRHxQJHxKPFiSj8GtyoSC1QbHC75J0O7aehJMiKFKRn)
- Sigma-Aldrich. (n.d.). **3-Bromo-2-methoxybenzoic acid** 97. Retrieved from Google Search. [\[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTouDbgJMCxXACRv9ZLDVOSCjmuGyqlrKxGzKT20IPoTfMCelzgvLtzktryC6Fp_cjru6fx20y6niHr8OqNhZn1C3ahyGWLKx2WqW\]](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTouDbgJMCxXACRv9ZLDVOSCjmuGyqlrKxGzKT20IPoTfMCelzgvLtzktryC6Fp_cjru6fx20y6niHr8OqNhZn1C3ahyGWLKx2WqW)
- BLD Pharm. (n.d.). 3-Bromo-2-methoxy-6-methylbenzoic acid.
- MDPI. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. *Marine Drugs*.
- BenchChem. (2025). Application Notes: 4-Amino-3-bromobenzoic Acid as a Versatile Intermediate for the Synthesis of Potent Anti-inflammatory Agents. [\[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW60CxK9cvSIcIG4FVCbmlA6oTjosIYKEDborgeDdeJpRXq8dtVRd_4pqQn63CN855mcK_mFl4cKzwhLmBvq5DXSYyTpt6P1TuHI2J5G9W1jliDtQmjROS1hizM1a9GxpRJZndR4FbH2eYLnvtQ3J1ByF29eBctehDI41kg-cOKiFJcp8gINlZ2Fgp7oZL1ze_UpAP\]](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW60CxK9cvSIcIG4FVCbmlA6oTjosIYKEDborgeDdeJpRXq8dtVRd_4pqQn63CN855mcK_mFl4cKzwhLmBvq5DXSYyTpt6P1TuHI2J5G9W1jliDtQmjROS1hizM1a9GxpRJZndR4FbH2eYLnvtQ3J1ByF29eBctehDI41kg-cOKiFJcp8gINlZ2Fgp7oZL1ze_UpAP)
- Google Patents. (n.d.). CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.
- Spasov, A. A., et al. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. *Pharmaceutical Chemistry Journal*.
- NIH. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationship. [\[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTouDbgJMCxXACRv9ZLDVOSCjmuGyqlrKxGzKT20IPoTfMCelzgvLtzktryC6Fp_cjru6fx20y6niHr8OqNhZn1C3ahyGWLKx2WqW\]](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTouDbgJMCxXACRv9ZLDVOSCjmuGyqlrKxGzKT20IPoTfMCelzgvLtzktryC6Fp_cjru6fx20y6niHr8OqNhZn1C3ahyGWLKx2WqW)
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). A Guide to Sourcing Specialty Chemicals: Focus on **3-Bromo-2-methoxybenzoic Acid**. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPvdtV1qd938w1ZjXrk5lOceWUAd_W7rJRmjXkPDelcZHgkHFPYf_IB-SUoD4Ddt7YWK3I54QiMVVYXZOPQZ_tAG2co7Y5RXgU5Zb61sYkMs6Bp7n66_t40oukxQbL0vTitOX6x57djtSRc9bsue49zjUGsf8aTmGuf3MNIxI
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- PubChem. (n.d.). 3-Bromobenzoic acid.
- NIH. (2020). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. *International Journal of Molecular Sciences*. [\[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGybC5fCwoS0lmb99fJ9mKR_QGK3guqUtgAM0-kiosYio2OsRA39NIUDHPn0MjwoxhLc8ZVFolt-tPLAMlbfX0Bxib7JhuRqTGabmx\]](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGybC5fCwoS0lmb99fJ9mKR_QGK3guqUtgAM0-kiosYio2OsRA39NIUDHPn0MjwoxhLc8ZVFolt-tPLAMlbfX0Bxib7JhuRqTGabmx)
- PubMed. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. *Eur J Pharm*. [\[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAU3TGYBshhwKqxiVH1AkYLGkt8sKF5IQ2pme07igcscUbqkuMb5ztQ_6coMQRdHhhl6_xq1o2hSDBZrxB0AgKs2CR_xxD6CFD\]](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAU3TGYBshhwKqxiVH1AkYLGkt8sKF5IQ2pme07igcscUbqkuMb5ztQ_6coMQRdHhhl6_xq1o2hSDBZrxB0AgKs2CR_xxD6CFD)
- Preprints.org. (2023).
- ResearchGate. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties.
- BenchChem. (2025). Application Notes and Protocols: 2-Bromo-3-nitrobenzoic Acid in the Development of Novel Anti-Inflammatory Agents.
- ResearchGate. (2022). Structure, Vibrational Analysis and Chemical Reactivity Descriptors of 4- Bromo-3-(Methoxymethoxy) Benzoic Acid: A DFT Study.

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Sources

- 1. nbinfo.com [nbinfo.com]
- 2. nbinfo.com [nbinfo.com]
- 3. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-ブロモ-2-メトキシ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. preprints.org [preprints.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmec]
- 10. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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